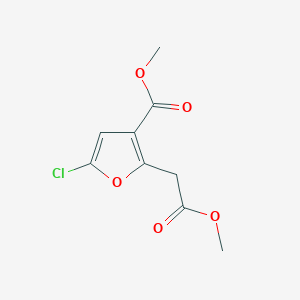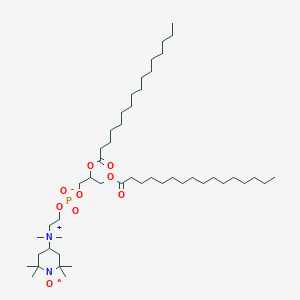
1-(3-Bromophenyl)azetidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)azetidine-3-carbonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenyl group attached to the azetidine ring and a nitrile group at the third position of the ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)azetidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is photochemically driven and results in the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted azetidines can be formed.
Reduction Products: Amines or amides can be obtained from the reduction of the nitrile group.
Oxidation Products: Carboxylic acids or their derivatives can be formed from the oxidation of the nitrile group.
Applications De Recherche Scientifique
1-(3-Bromophenyl)azetidine-3-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)azetidine-3-carbonitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions, while the nitrile group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-3-carbonitrile: Lacks the bromophenyl group, resulting in different reactivity and applications.
3-(2-Bromophenyl)azetidine: Similar structure but without the nitrile group, leading to different chemical properties and uses.
Uniqueness
Its combination of functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C10H9BrN2 |
|---|---|
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
1-(3-bromophenyl)azetidine-3-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-2-1-3-10(4-9)13-6-8(5-12)7-13/h1-4,8H,6-7H2 |
Clé InChI |
RTGSGNNGUIOWCN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=CC(=CC=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


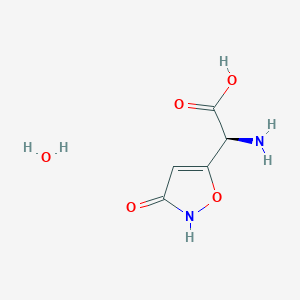

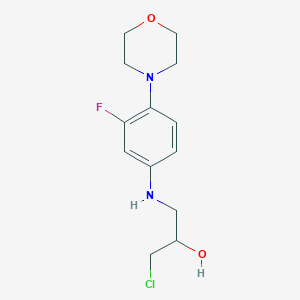
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
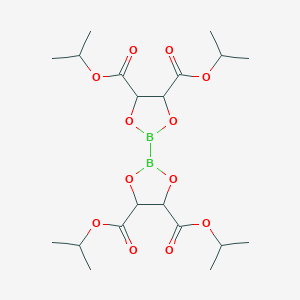
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

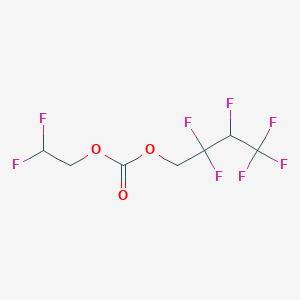

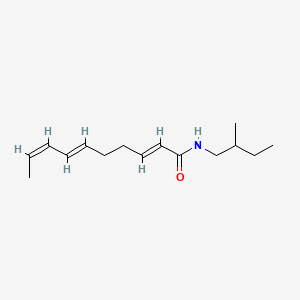
![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)
